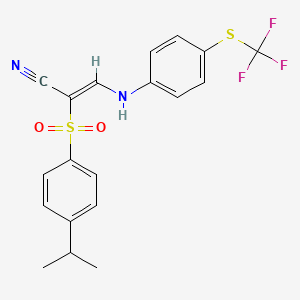![molecular formula C17H27N3O4S B2960120 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2415622-23-8](/img/structure/B2960120.png)
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MSMP and belongs to the class of piperidine derivatives.
作用機序
The exact mechanism of action of MSMP is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. MSMP has been found to increase the release of GABA, which leads to the inhibition of neuronal activity. This, in turn, results in the anticonvulsant and analgesic effects of MSMP.
Biochemical and Physiological Effects:
MSMP has been found to have a significant effect on the central nervous system. It has been shown to increase the release of GABA, which leads to the inhibition of neuronal activity. This, in turn, results in the anticonvulsant and analgesic effects of MSMP. Additionally, MSMP has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
MSMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MSMP has been extensively studied, and its effects have been well documented. However, there are also some limitations to using MSMP in lab experiments. For example, the exact mechanism of action of MSMP is not yet fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of MSMP. One potential direction is the development of new drugs based on the structure of MSMP. Additionally, further studies are needed to fully understand the mechanism of action of MSMP and its effects on the central nervous system. Finally, studies are needed to investigate the potential use of MSMP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, MSMP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties and has a significant effect on the central nervous system. While there are still some limitations to using MSMP in lab experiments, there are several future directions for its study, including the development of new drugs and further investigation of its effects on the central nervous system.
合成法
The synthesis of MSMP involves the reaction between 1-methanesulfonyl-4-methoxypiperidine and 1-(2-phenylethyl)urea in the presence of a base. This reaction results in the formation of MSMP as a white solid with a high yield.
科学的研究の応用
MSMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MSMP has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Additionally, MSMP has been found to have a significant effect on the central nervous system, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-24-17(9-12-20(13-10-17)25(2,22)23)14-19-16(21)18-11-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFTZUZATABING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)
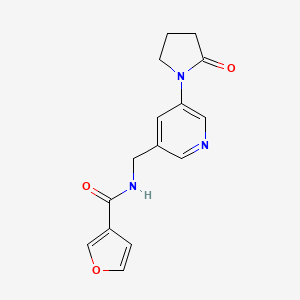
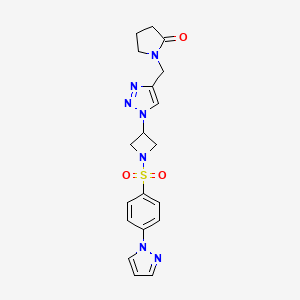
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)
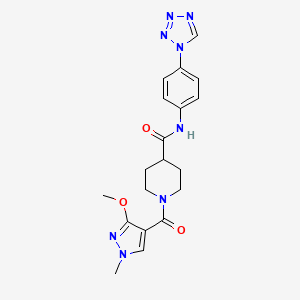
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2960052.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2960055.png)
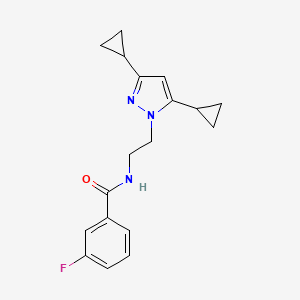
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)
